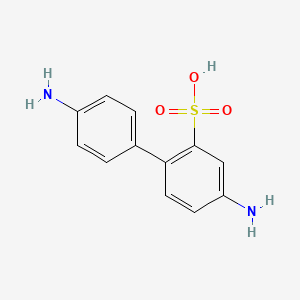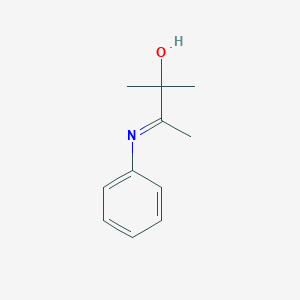
(3e)-2-Methyl-3-(phenylimino)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3e)-2-Methyl-3-(phenylimino)butan-2-ol is an organic compound that belongs to the class of imines. Imines are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to a hydrogen atom or an organic group. This particular compound features a phenyl group attached to the imine nitrogen and a hydroxyl group on the butane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3e)-2-Methyl-3-(phenylimino)butan-2-ol typically involves the condensation of an appropriate ketone with an amine. One possible route is the reaction of 2-methyl-3-butanone with aniline under acidic or basic conditions to form the imine. The reaction may require a dehydrating agent to drive the equilibrium towards imine formation.
Industrial Production Methods
Industrial production methods for such compounds often involve similar condensation reactions but are optimized for large-scale production. This may include the use of continuous flow reactors, catalysts to increase reaction rates, and purification techniques such as distillation or crystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3e)-2-Methyl-3-(phenylimino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation with a catalyst like palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
(3e)-2-Methyl-3-(phenylimino)butan-2-ol may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with imines.
Medicine: Possible applications in drug design and development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action for (3e)-2-Methyl-3-(phenylimino)butan-2-ol would depend on its specific application. In general, imines can act as intermediates in various chemical reactions, interacting with nucleophiles or electrophiles. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3e)-2-Methyl-3-(phenylimino)butan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
(3e)-2-Methyl-3-(phenylimino)butan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(3e)-2-Methyl-3-(phenylimino)butan-2-ol is unique due to the presence of both a hydroxyl group and an imine group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
49633-50-3 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-methyl-3-phenyliminobutan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-9(11(2,3)13)12-10-7-5-4-6-8-10/h4-8,13H,1-3H3 |
Clé InChI |
NVQJITVPOMHQSF-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

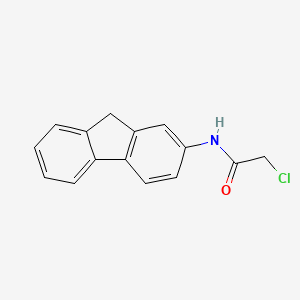
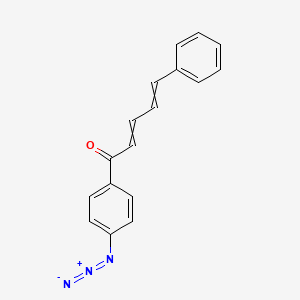
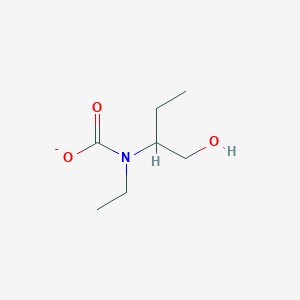
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
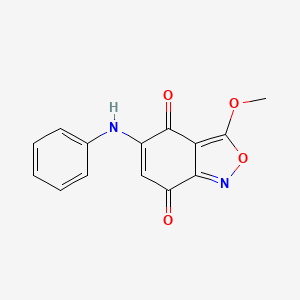
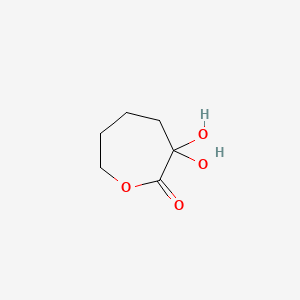
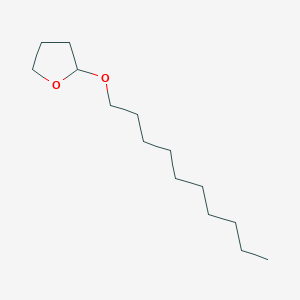

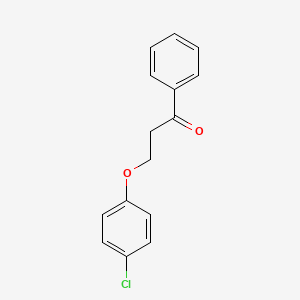
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)
